![molecular formula C10H10BrNO B184973 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-96-9](/img/structure/B184973.png)
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is an intermediate in the synthesis of Benazepril Hydrochloride, a first-line antihypertensive drug recommended by the WHO .
Molecular Structure Analysis
The molecular formula of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C10H10BrNO. The InChI representation of the molecule is InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9 (7)12-10 (8)13/h1-4,8H,5-6H2, (H,12,13)
. The Canonical SMILES representation is C1CC2=CC=CC=C2NC (=O)C1Br
.
Scientific Research Applications
Synthesis of Benazepril Hydrochloride
This compound is used as an intermediate in the synthesis of Benazepril Hydrochloride , which is a first-line antihypertensive drug recommended by the WHO . Benazepril Hydrochloride belongs to the class of angiotensin-converting enzyme (ACE) inhibitors and is known for its excellent clinical efficacy, strong safety profile, and minimal side effects .
Research on Benzodiazepine Analogues
Although not clinically approved, this compound has been associated with benzodiazepine analogues used in scientific research. Benzodiazepines are commonly used for treating anxiety, insomnia, and epilepsy . However, due to the lack of clinical approval, its use is mainly confined to research settings.
Mechanism of Action
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is used as an intermediate in the synthesis of Benazepril Hydrochloride . Benazepril Hydrochloride is an antihypertensive drug, but the specific mechanism of action of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in this synthesis is not mentioned in the sources I found.
Safety and Hazards
According to the Safety Data Sheets, 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) .
properties
IUPAC Name |
3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPGCGROVEPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373760 | |
Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86499-96-9 | |
Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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